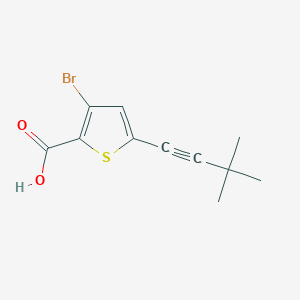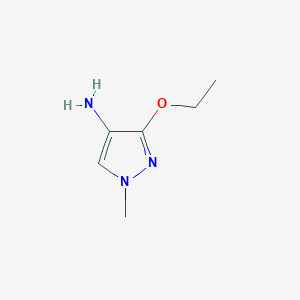![molecular formula C15H16N2O B3235844 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 1356109-96-0](/img/structure/B3235844.png)
6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Descripción general
Descripción
6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that is extensively studied in the field of medicinal chemistry. The compound has gained significant attention due to its potential applications in the development of novel therapeutics.
Mecanismo De Acción
The mechanism of action of 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes, including tyrosine kinases and proteases. The compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
This compound exhibits a wide range of biochemical and physiological effects. The compound has been shown to possess potent antitumor activity, making it a promising candidate for cancer therapy. It has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of novel antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is its wide range of biological activities, making it a versatile compound for the development of novel therapeutics. However, one of the limitations of the compound is its potential toxicity, which needs to be carefully evaluated before its clinical use.
Direcciones Futuras
There are several future directions for the study of 6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. One of the potential directions is the development of novel cancer therapeutics based on the compound. Another potential direction is the development of novel antimicrobial agents based on the compound. Additionally, the compound could be further studied for its potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders.
Conclusion
In conclusion, this compound is a versatile compound with potential applications in the development of novel therapeutics. The compound exhibits a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. However, its potential toxicity needs to be carefully evaluated before its clinical use. Future studies on the compound could lead to the development of novel cancer therapeutics, antimicrobial agents, and treatments for other diseases.
Aplicaciones Científicas De Investigación
6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has been extensively studied for its potential applications in the development of novel therapeutics. The compound exhibits a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. It has also been shown to possess potent inhibitory activity against various enzymes, including tyrosine kinases and proteases.
Propiedades
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-5,7-dihydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-18-14-6-4-12(5-7-14)9-17-10-13-3-2-8-16-15(13)11-17/h2-8H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVNXEOEFIKMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745131 | |
| Record name | 6-[(4-Methoxyphenyl)methyl]-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356109-96-0 | |
| Record name | 6-[(4-Methoxyphenyl)methyl]-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



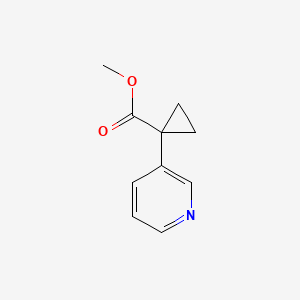


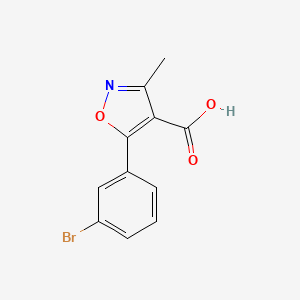
![2-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B3235828.png)

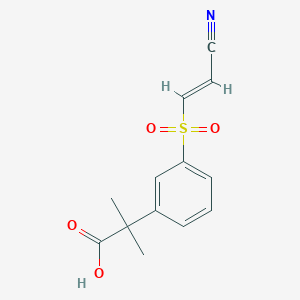
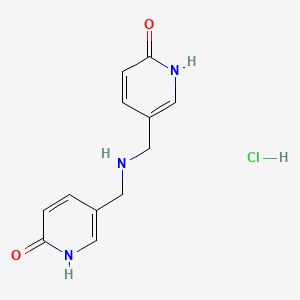
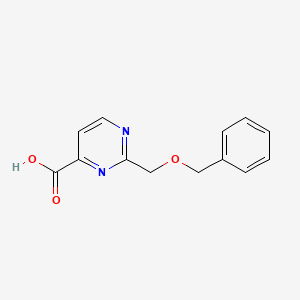
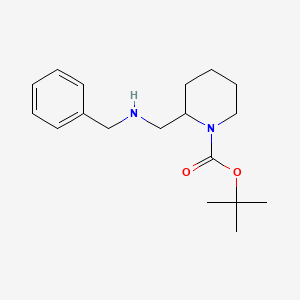
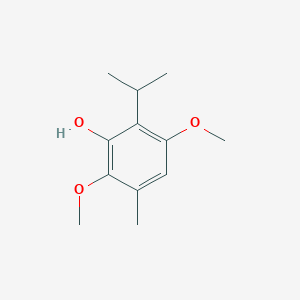
![[4-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B3235875.png)
